

"N-(Diethylboryl)benzamide" CAS number and molecular formula

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Compound of Interest

Compound Name: *N*-(Diethylboryl)benzamide

Cat. No.: B126085

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An In-depth Technical Guide to N,N-Diethylbenzamide

A Note on Chemical Nomenclature: The information provided herein pertains to N,N-Diethylbenzamide. While the initial query referenced "**N-(Diethylboryl)benzamide**," publicly available scientific literature and chemical databases predominantly feature data for N,N-Diethylbenzamide, for which the CAS number is 1696-17-9.^[1] It is presumed that the query intended to investigate this widely studied compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical and physical properties, synthesis, and analytical data for N,N-Diethylbenzamide.

Chemical Identity and Properties

N,N-Diethylbenzamide is a substituted amide that is widely recognized for its use as an insect repellent.^{[2][3][4]} Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1696-17-9	[1]
Molecular Formula	C ₁₁ H ₁₅ NO	[5]
Molecular Weight	177.24 g/mol	[5]
Melting Point	38-40°C	[6]
Boiling Point	146-150°C at 15 mmHg	[6]
Density	~1.029 g/cm ³ (rough estimate)	[6]
Refractive Index	1.5240 to 1.5280	[6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[6]
Appearance	White to Yellow to Green clear liquid	[6]

Synthesis of N,N-Diethylbenzamide

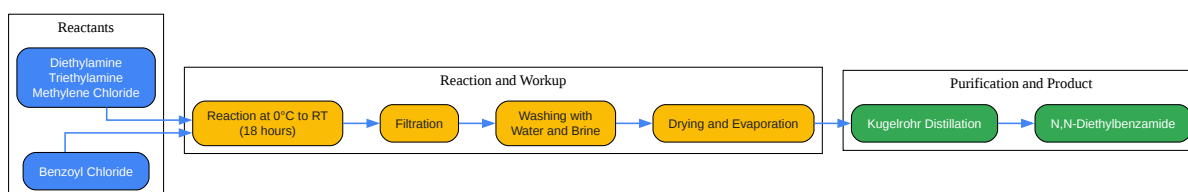
A common and straightforward method for the synthesis of N,N-Diethylbenzamide involves the reaction of benzoyl chloride with diethylamine.

Materials:

- Diethylamine (2.5 g)
- Triethylamine (3.5 g)
- Benzoyl chloride (4.9 g)
- Methylene chloride (30 ml)
- Water
- Brine solution

Procedure:

- A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in 30 ml of methylene chloride is prepared in a suitable reaction vessel.
- The solution is cooled in an ice bath.
- Benzoyl chloride (4.9 g) is added dropwise to the cooled, stirred solution.
- After the addition is complete, the cooling bath is removed, and the mixture is stirred at ambient temperature for 18 hours.
- Insoluble materials are removed by filtration, and the solids are washed with methylene chloride.
- The combined filtrates are washed sequentially with water and brine.
- The organic layer is dried and the solvent is evaporated to yield a yellow oil.
- The crude product is purified by Kugelrohr distillation at 70°C and 300 mm pressure to afford N,N-Diethylbenzamide as a colorless oil (5.91 g yield).



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Caption: Workflow for the synthesis of N,N-Diethylbenzamide.

Spectroscopic Data

The hindered rotation around the amide C-N bond due to partial double bond character results in distinct signals for the two ethyl groups in the ^1H NMR spectrum.^[7]

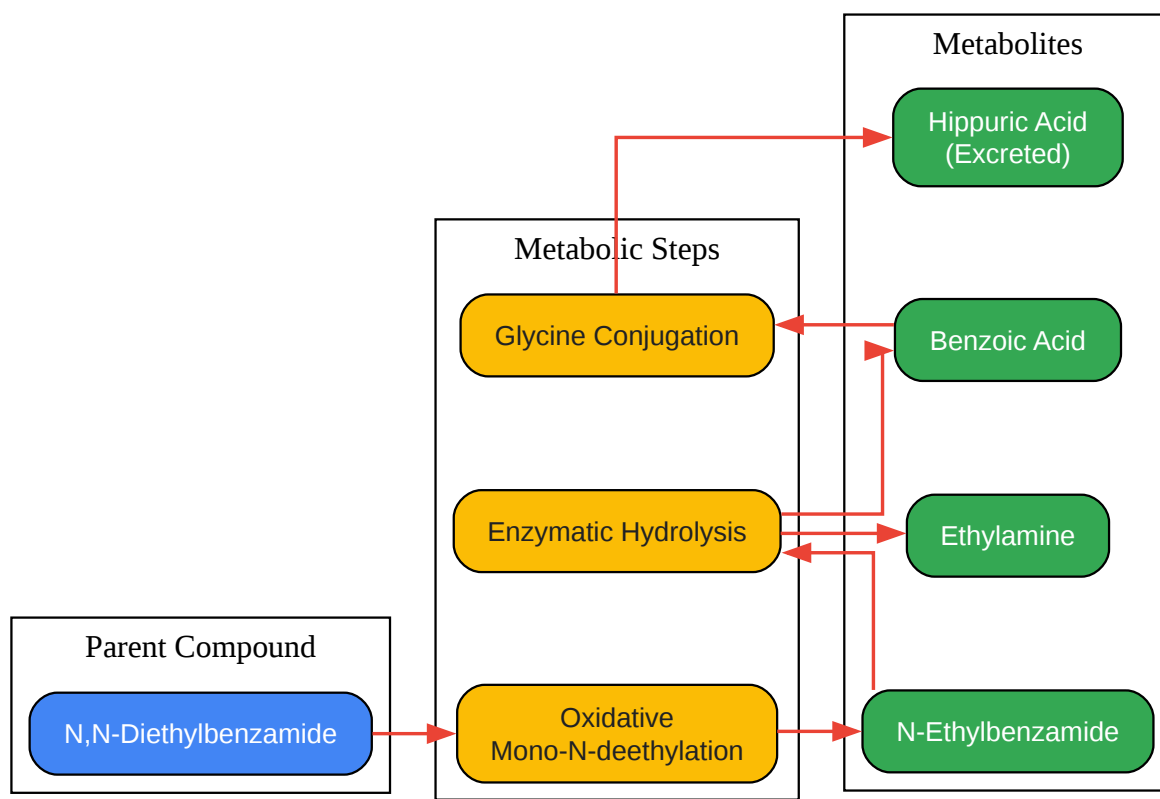
- ^1H NMR (CDCl_3 , 400 MHz): Signals for the CH_2 groups of the ethyl substituents may appear as two separate broad signals around 3.23 and 3.58 ppm. The CH_3 groups typically appear as triplets around 1.14 and 1.28 ppm. The aromatic protons appear in the region of 7.26-7.57 ppm.
- ^{13}C NMR (CDCl_3 , 100 MHz): Characteristic peaks include the carbonyl carbon around 171.4 ppm, aromatic carbons between 126.3 and 137.3 ppm, and the ethyl carbons with the CH_2 groups around 43.0 and 39.5 ppm, and the CH_3 groups around 14.2 and 12.8 ppm.

The mass spectrum of N,N-Diethylbenzamide shows a molecular ion peak $[\text{M}^+]$ at m/z 177.^[8] Common fragmentation patterns include a prominent peak at m/z 105, corresponding to the benzoyl cation, and a peak at m/z 77, corresponding to the phenyl cation.^[8]

The IR spectrum of N,N-Diethylbenzamide displays characteristic absorption bands. A strong absorption band corresponding to the $\text{C}=\text{O}$ stretching of the tertiary amide is typically observed around 1628 cm^{-1} .^[9]

Metabolic Pathway

In vivo, N,N-Diethylbenzamide undergoes metabolic transformation. Studies in rats have shown that a key metabolic pathway involves an initial oxidative mono-N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide to ethylamine and benzoic acid. The benzoic acid is then conjugated with glycine and excreted as hippuric acid.^[10]



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Caption: Metabolic pathway of N,N-Diethylbenzamide.

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